Norsalsolinol
Overview
Description
Mechanism of Action
- It has been suggested that this compound acts as a selective dopaminergic neurotoxin .
- The exact mechanism remains unclear, but it likely involves oxidative stress and apoptosis .
- This compound affects several pathways:
- Dopamine Metabolism : It arises from the non-enzymatic condensation of dopamine with acetaldehyde .
- Neurotransmission : this compound may alter neurotransmission, possibly through opioid pathways .
- Oxidative Stress : It induces oxidative DNA damage .
- Behavioral Sensitization : ®-Salsolinol, a related compound, leads to excessive alcohol intake in rats .
- Absorption : this compound can cross the blood-brain barrier .
- Distribution : It accumulates in dopamine-rich brain areas, including the substantia nigra .
- Metabolism : Ethanol metabolism produces ®-salsolinol .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Remember, while this compound’s role is intriguing, more research is needed to fully understand its implications. 🧠🔬 . If you have any further questions, feel free to ask!
Biochemical Analysis
Biochemical Properties
Norsalsolinol interacts with various enzymes, proteins, and other biomolecules. It has been shown to be a selective dopaminergic neurotoxin , indicating that it interacts with dopaminergic neurons. It is also suggested that this compound might regulate the neurotransmission of neuroendocrine dopaminergic neurons .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate dopaminergic transmission and is associated with neurotoxicity within cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to be a selective dopaminergic neurotoxin , suggesting that it binds to dopaminergic neurons and potentially inhibits or activates certain enzymes. It may also cause changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, increased urine concentrations of this compound derivatives were significantly associated with levodopa treatment . These concentrations declined over the period of investigation, but they still remained elevated compared with the control group .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown that the detrimental effects of dopamine could be exaggerated because of genetic defects or environmental challenges .
Metabolic Pathways
This compound is involved in the metabolic pathways of dopamine . It is produced naturally in the body through the metabolism of dopamine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown in vitro to be a transport substrate for plasmalemmal and vesicular transporters .
Subcellular Localization
It is known that this compound is produced naturally in the body through the metabolism of dopamine , suggesting that it may be localized in areas where dopamine is present or metabolized.
Preparation Methods
Synthetic Routes and Reaction Conditions: Norsalsolinol can be synthesized in vivo nonenzymatically by the condensation of dopamine with formaldehyde, the oxidized metabolite of methanol . This reaction typically occurs under physiological conditions within the human brain.
Industrial Production Methods: There is limited information on the industrial production methods of this compound. its synthesis in laboratory settings often involves the use of dopamine and formaldehyde under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Norsalsolinol undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Norsalsolinol has several scientific research applications, including:
Chemistry: It is studied for its role in the metabolism of dopamine and its potential as a neurotoxin.
Biology: Research focuses on its involvement in neurodegenerative diseases such as Parkinson’s disease.
Industry: While its industrial applications are limited, it is used in research settings to study neurotoxicity and related mechanisms.
Comparison with Similar Compounds
N-Methyl-®-salsolinol: Another derivative of salsolinol that has been studied for its neurotoxic effects.
Uniqueness of Norsalsolinol: this compound is unique due to its specific role as a selective dopaminergic neurotoxin and its potential involvement in neurodegenerative diseases. Unlike salsolinol, which has broader implications in alcohol addiction, this compound’s primary significance lies in its association with Parkinson’s disease and its neurotoxic effects on dopaminergic neurons .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUSGLXKQWVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
42887-47-8 (hydrochloride) | |
Record name | Norsalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188366 | |
Record name | Norsalsolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Norsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34827-33-3 | |
Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norsalsolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norsalsolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORSALSOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norsalsolinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does norsalsolinol interact with dopamine systems in the brain?
A1: this compound appears to affect dopamine systems in several ways. Research suggests it can inhibit tyrosine hydroxylase, the enzyme responsible for dopamine synthesis. [] This inhibition mirrors the feedback regulation of tyrosine hydroxylase by dopamine itself, suggesting this compound might amplify dopamine depletion. [] Additionally, this compound has been found in secretory vesicles alongside dopamine, suggesting it may be taken up by these vesicles via the vesicular catecholamine transporter. [] This co-localization could potentially interfere with dopamine storage and release.
Q2: Does this compound affect other neurotransmitter systems?
A2: Studies show that this compound can influence serotonin metabolism. In rat models, administration of this compound led to increased serotonin levels and decreased levels of its metabolite, 5-hydroxyindolacetic acid, in the caudate nucleus. [] These changes correlated with altered behavioral activity patterns in the rats. []
Q3: Does this compound contribute to neuronal death?
A3: Research suggests this compound might contribute to neuronal cell death through oxidative stress. In studies using SH-SY5Y human neuroblastoma cells, this compound was shown to reduce cell viability and induce apoptosis. [] This effect was linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to DNA. []
Q4: What is the connection between this compound and Parkinson's disease?
A4: this compound levels are elevated in the cerebrospinal fluid of Parkinson's disease patients. [] In postmortem brain analysis, this compound was found concentrated in the substantia nigra and striatum of both healthy individuals and those with Parkinson's disease, although levels were lower in the disease group, potentially due to the loss of dopaminergic neurons. [] These findings, coupled with its effects on dopamine metabolism and potential for neurotoxicity, have made this compound a compound of interest in Parkinson's disease research.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula for this compound is C10H13NO2. Its molecular weight is 179.22 g/mol.
Q6: What in vitro and in vivo models have been used to study this compound?
A6: Researchers have utilized various models to investigate this compound's effects:
Q7: What methods are used to measure this compound levels in biological samples?
A7: The research papers mention the following analytical techniques for this compound analysis:
Q8: When was this compound first discovered, and what are the key research milestones?
A8: this compound was first identified in biological samples in the 1970s. Since then, key research milestones include:
- Identification in Parkinson's disease: The detection of elevated this compound levels in the cerebrospinal fluid of Parkinson's disease patients sparked interest in its potential role in the disease. [, ]
- Neurotoxicity studies: Research demonstrating the ability of this compound to induce oxidative stress, DNA damage, and apoptosis in neuronal cell models highlighted its potential neurotoxic properties. []
- Mechanistic insights: Studies elucidating the interaction of this compound with tyrosine hydroxylase, vesicular monoamine transporters, and its potential to disrupt dopamine and serotonin metabolism have advanced the understanding of its biological activity. [, , ]
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